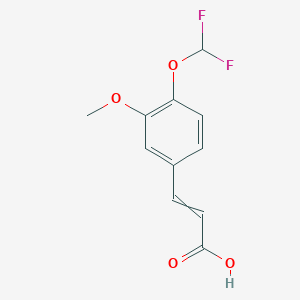
3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-methoxycinnamic acid is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde followed by oxidation and subsequent reactions to introduce the cinnamic acid moiety . The reaction conditions often include the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the O-alkylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more economical reagents and conditions that ensure high yield and purity. For instance, the use of sodium hydroxide in the final step of the synthesis has been shown to be more cost-effective for scale-up production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the cinnamic acid double bond to form the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium chlorite and sulfamic acid in acetonitrile are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-(difluoromethoxy)-3-hydroxycinnamic acid.
Reduction: Formation of 4-(difluoromethoxy)-3-methoxyhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxycinnamic acid has several applications in scientific research:
Industry: Utilized in the development of materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxycinnamic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the expression of genes involved in fibrosis .
Comparison with Similar Compounds
- 4-Difluoromethoxy-3-hydroxycinnamic acid
- 4-Difluoromethoxy-3-methoxybenzoic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Comparison: 4-(Difluoromethoxy)-3-methoxycinnamic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential biological activity. Compared to its analogs, this compound may exhibit different reactivity and stability profiles, making it a valuable compound for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C11H10F2O4 |
|---|---|
Molecular Weight |
244.19 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15) |
InChI Key |
WLTUXAUWAGSABF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


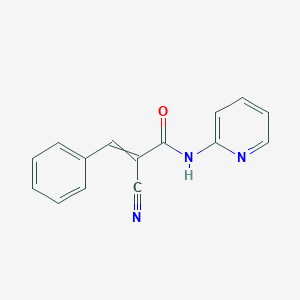

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
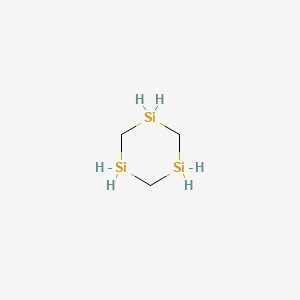
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
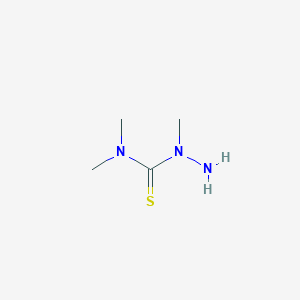

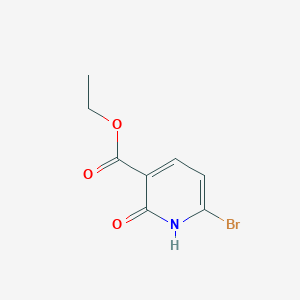

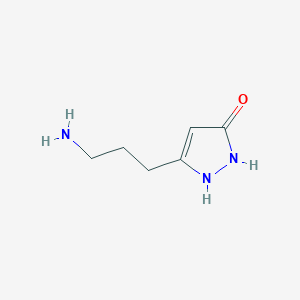
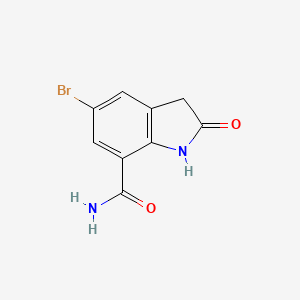
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)
